

Strategic Biological Profiling of 4-Chloro-7-fluoro-8-methylquinoline

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Compound of Interest

Compound Name: 4-Chloro-7-fluoro-8-methylquinoline

CAS No.: 1065093-51-7

Cat. No.: B2683541

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From Scaffold Analysis to Target Validation

Executive Summary & Pharmacophore Analysis

4-Chloro-7-fluoro-8-methylquinoline (CAS: 1065093-51-7) represents a privileged "lead-like" scaffold rather than a final drug candidate. Its biological potential lies in its dual nature: it is a reactive electrophile (at C4) and a metabolically privileged core (due to C7-F and C8-Me substitutions).

This guide outlines a comprehensive technical workflow to screen this specific molecular entity. The strategy moves beyond simple phenotypic screening—which may yield false positives due to the reactive C4-chlorine—and focuses on mechanism-based profiling (Kinase, DNA intercalation) and scaffold validation (evaluating the bioactivity of its stable pharmacophores).

Structural Logic (The "Why")

- 4-Chloro Handle (

Reactivity): The chlorine atom is a displacement handle. In biological media, it may hydrolyze to the inactive 4-hydroxy species or covalently modify nucleophilic protein residues (cysteines), leading to non-specific toxicity. Screening Requirement: Chemical stability assays are a prerequisite.

- 7-Fluoro Substituent: A bioisostere for hydrogen that blocks metabolic oxidation at the C7 position (a common clearance route for quinolines) and enhances lipophilicity () for membrane permeability.
- 8-Methyl Steric Block: This group introduces restricted rotation for substituents at C1/C8, potentially improving selectivity by clashing with "off-target" binding pockets.

Phase I: In Silico & Physiochemical Profiling

Before wet-lab screening, define the boundaries of the molecule's behavior using computational tools.

Reactivity & Stability Profiling

The 4-chloroquinoline core is susceptible to hydrolysis. Screening active compounds that degrade during the assay leads to irreproducible data.

Protocol 1: Hydrolytic Stability Assay

- Preparation: Dissolve **4-Chloro-7-fluoro-8-methylquinoline** (10 mM in DMSO).
- Incubation: Dilute to 100 M in PBS (pH 7.4) and simulated gastric fluid (pH 1.2). Incubate at 37°C.
- Quantification: Aliquot at hours. Analyze via HPLC-UV/Vis (254 nm).
- Success Criteria: parent compound remaining after 4 hours.

- Note: If hydrolysis >20%, the biological activity observed in later screens may be due to the 4-hydroxy metabolite (likely inactive) or HCl generation.

Target Prediction (In Silico)

Based on the quinoline scaffold, the following targets are prioritized for screening:

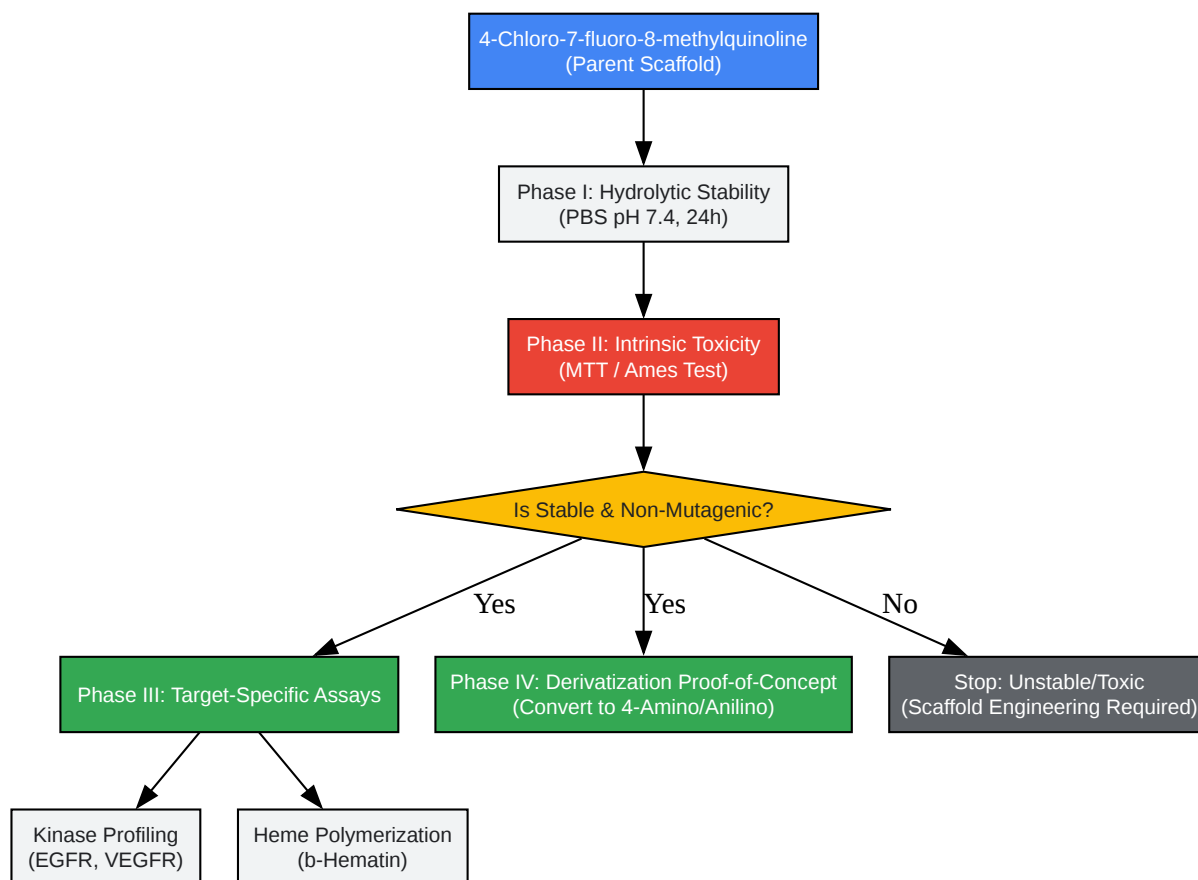
- Primary: EGFR/VEGFR Kinases (requires 4-anilino substitution, but the core may show weak affinity).
- Secondary: Heme Polymerization (Malaria).
- Tertiary: DNA Gyrase (Bacteria).

Phase II: The Screening Cascade

Do not screen this molecule in a "black box" phenotypic assay immediately. Use a tiered approach to distinguish specific activity from covalent toxicity.

Visualization of Screening Workflow

The following diagram illustrates the decision matrix for evaluating this scaffold.



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Caption: Tiered screening workflow prioritizing stability and safety before target validation.

Phase III: Biological Assays & Protocols

Oncology: Kinase Inhibition (EGFR/VEGFR)

Quinolines are classic ATP-competitive inhibitors. While the 4-chloro parent lacks the hydrogen-bonding donor (NH) usually required for the hinge region, it serves as a baseline to detect hydrophobic interactions driven by the 7-F and 8-Me groups.

Protocol 2: FRET-Based Kinase Assay (Z'-LYTE)

- Rationale: Detects phosphorylation suppression without interference from the compound's potential fluorescence.
- Reagents: Recombinant EGFR kinase domain, FRET peptide substrate, ATP (concentration).
- Procedure:
 - Titration: Prepare 8-point serial dilution of the compound (Start: 10 M).
 - Reaction: Mix Kinase + Peptide + Compound in 384-well plate. Incubate 15 min.
 - Initiation: Add ATP. Incubate 1 hour at RT.
 - Development: Add Development Reagent (cleaves non-phosphorylated peptide).
 - Read: Measure Fluorescence Ratio (Coumarin/Fluorescein).
- Data Analysis: Plot % Inhibition vs. Log[Concentration] to determine .
 - Control: Gefitinib (Positive), DMSO (Negative).

Infectious Disease: Anti-Plasmodial Activity

The 4-chloroquinoline core is the precursor to chloroquine. The 7-fluoro analog is of high interest for overcoming chloroquine resistance (CQR).

Protocol 3:

-Hematin Inhibition Assay (Cell-Free)

- Rationale: Measures the ability of the scaffold to inhibit the crystallization of toxic heme into hemozoin (malaria pigment). This is a chemical assay, safe from cell-toxicity artifacts.
- Procedure:

- Substrate: Dissolve Hemin chloride in DMSO.
- Buffer: 0.5M Sodium Acetate (pH 5.0).
- Mix: Add Hemin + Compound (1:1 to 1:10 molar ratio) in a 96-well plate.
- Incubation: 18 hours at 37°C (allows polymerization).
- Quantification: Wash with SDS/Bicarbonate (dissolves free heme but not -hematin). Dissolve pellet in NaOH. Measure OD at 405 nm.
- Interpretation: Low OD indicates inhibition of polymerization (Positive Result).

Safety: Genotoxicity (Ames Test)

Critical Warning: Halogenated heterocycles can act as alkylating agents.

- Strain: Salmonella typhimurium (TA98/TA100).
- Condition: +/- S9 Metabolic Activation.
- Requirement: The compound must not induce revertant colonies >2x background. If mutagenic, the 4-Cl must be substituted (e.g., with an amine) before further biological development.

Data Interpretation & SAR Strategy

The screening results of **4-Chloro-7-fluoro-8-methylquinoline** should be interpreted as a Scaffold Feasibility Study.

Assay Type	Metric	Threshold for "Hit"	Interpretation
Stability	(PBS)	hours	Pass: Scaffold is robust enough for library generation.
Kinase (EGFR)		M	Hit: The 7-F/8-Me core binds the ATP pocket. Proceed to 4-anilino synthesis.
Heme Binding	% Inhibition		Hit: Potential antimalarial. The 8-Me may hinder - stacking (check SAR).
Cytotoxicity	(HepG2)	M	Fail: Intrinsic toxicity. Likely non-specific alkylation.

Strategic Derivatization (The "Real" Screen)

If the core is stable, the true potential is unlocked by converting the 4-Cl to a 4-amino group.

- Recommendation: Perform a "Rapid Analog Synthesis" (RAS) with p-fluoroaniline.
- Reaction: **4-Chloro-7-fluoro-8-methylquinoline** + p-Fluoroaniline + cat. HCl

Reflux in EtOH.

- Re-Screen: Screen the resulting 4-(4-fluorophenylamino)-7-fluoro-8-methylquinoline. This specific analog is a high-probability EGFR inhibitor candidate [1, 2].

References

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